7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde
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Overview
Description
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.221 g/mol . This compound is known for its unique spiro structure, which includes a dioxaspiro ring system. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde typically involves the formation of the spiro ring system through a series of organic reactions. One common method involves the reaction of a suitable aldehyde with a diol under acidic conditions to form the dioxaspiro ring . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spiro ring system may also contribute to its unique biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: Lacks the methyl and aldehyde groups, making it less reactive.
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene: Similar structure but without the aldehyde group.
Uniqueness
7-Methyl-1,4-dioxaspiro[45]dec-7-ene-8-carbaldehyde is unique due to the presence of both the spiro ring system and the reactive aldehyde group
Properties
CAS No. |
29915-83-1 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde |
InChI |
InChI=1S/C10H14O3/c1-8-6-10(12-4-5-13-10)3-2-9(8)7-11/h7H,2-6H2,1H3 |
InChI Key |
NOQHSCBTBLIRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC2(C1)OCCO2)C=O |
Origin of Product |
United States |
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